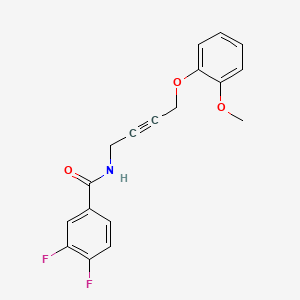

3,4-difluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3,4-difluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and material science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are explored, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzamide compounds involves multi-step reactions, starting from basic aromatic acids and incorporating various functional groups through reactions such as amide bond formation, halogenation, and alkylation. For instance, the synthesis of a difluorobenzamide derivative was achieved from 2,6-difluorobenzoic acid in a 9-step process, indicating the complexity and potential low yield of such synthetic routes . This suggests that the synthesis of 3,4-difluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide could also be challenging and may require optimization for better yields.

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . Such structural analyses are crucial for understanding the molecular geometry, which in turn influences the physical and chemical properties of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including photocycloadditions, as demonstrated by the selective intramolecular ortho photocycloaddition of a thymine double bond to a phenyl ring . This indicates that the compound may also participate in similar photochemical reactions, given the presence of a methoxyphenoxy group that could interact with UV light.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by the presence of substituents such as fluorine atoms and methoxy groups. For instance, the introduction of fluorine atoms can significantly affect the acidity, reactivity, and electronic properties of the compound . The presence of a methoxy group can also impact the molecule's hydrogen bonding capabilities and solubility . DFT calculations and experimental methods such as IR spectroscopy can be used to predict and measure these properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Rh(III)-Catalyzed Alkenylation of Benzamides

- Fluorinated molecules are crucial in various industries due to their unique properties. A study reported the synthesis of difluorinated compounds via Rh(III)-catalyzed alkenylation of benzamides, demonstrating broad substrate compatibility and high regioselectivity. This method offers new opportunities for creating elaborate fluorinated molecules, highlighting its potential in materials science and chemical synthesis (Cui et al., 2023).

Organogels and Aggregates

Organogels Based on Amphiphilic Compounds

- Perylenetetracarboxylic diimides (PDI) derivatives have been designed to form fluorescent gels, revealing the importance of amphiphilic properties and side-chain conformations in controlling gelating properties. This research provides insights into the design of novel organogels for potential applications in sensors and organic electronics (Wu et al., 2011).

Imaging and Diagnostics

Fluorine-18-Labeled Benzamide Analogues for Tumor Imaging

- A series of fluorine-containing benzamide analogs were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their utility in diagnosing and studying solid tumors (Tu et al., 2007).

Chemical Synthesis and Polymer Science

Hyperbranched Aromatic Polyamide Synthesis

- The thermal polymerization of specific monomers to produce hyperbranched aromatic polyamides has been detailed, showing the potential of these polymers in various applications due to their solubility and inherent viscosity properties. Such materials could be relevant in creating advanced materials and coatings (Yang et al., 1999).

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-21-18(22)13-8-9-14(19)15(20)12-13/h2-3,6-9,12H,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTXBFZAVNNDSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)

![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)